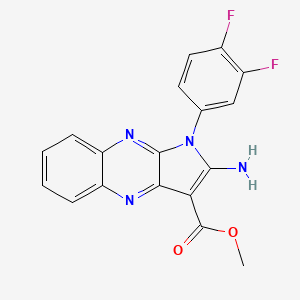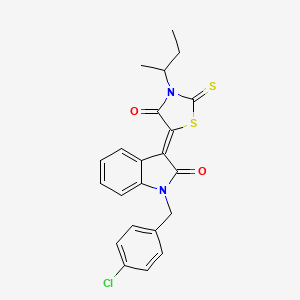![molecular formula C22H20ClN3O3S B11966989 (5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(4-Butoxy-3-methoxybenzyliden)-2-(4-chlorphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolo-Triazole gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring umfasst, der mit einem Triazolring verschmolzen ist, sowie verschiedene Substituenten wie Butoxy-, Methoxy- und Chlorphenylgruppen.
Herstellungsmethoden
Die Synthese von (5E)-5-(4-Butoxy-3-methoxybenzyliden)-2-(4-chlorphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet typischerweise mehrstufige Reaktionen. Die Syntheseroute kann die folgenden Schritte umfassen:
Bildung des Thiazolrings: Ausgehend von geeigneten Vorläufern wird der Thiazolring durch Cyclisierungsreaktionen synthetisiert.
Bildung des Triazolrings: Der Triazolring wird dann unter Verwendung geeigneter Reagenzien und Bedingungen mit dem Thiazolring verschmolzen.
Einführung von Substituenten: Die Butoxy-, Methoxy- und Chlorphenylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um höhere Ausbeuten und Reinheit zu erreichen. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt effizient erhalten wird.
Vorbereitungsmethoden
The synthesis of (5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: Starting with appropriate precursors, the thiazole ring is synthesized through cyclization reactions.
Formation of the Triazole Ring: The triazole ring is then fused with the thiazole ring using suitable reagents and conditions.
Introduction of Substituents: The butoxy, methoxy, and chlorophenyl groups are introduced through various substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
(5E)-5-(4-Butoxy-3-methoxybenzyliden)-2-(4-chlorphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Die Substituenten an der Verbindung können durch andere Gruppen durch Substitutionsreaktionen ersetzt werden, wobei Reagenzien wie Halogene oder Nukleophile verwendet werden.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
(5E)-5-(4-Butoxy-3-methoxybenzyliden)-2-(4-chlorphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten wie antimikrobielle, antifungale und Antikrebsaktivitäten untersucht.
Medizin: Forschungen laufen, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-(4-Butoxy-3-methoxybenzyliden)-2-(4-chlorphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und -pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wissenschaftliche Forschungsanwendungen
(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
(5E)-5-(4-Butoxy-3-methoxybenzyliden)-2-(4-chlorphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Thiazolo-Triazol-Derivate: Verbindungen mit ähnlichen Thiazol- und Triazolringstrukturen, aber unterschiedlichen Substituenten.
Benzyliden-Derivate: Verbindungen mit ähnlichen Benzylidengruppen, aber unterschiedlichen Kernstrukturen.
Eigenschaften
Molekularformel |
C22H20ClN3O3S |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
(5E)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H20ClN3O3S/c1-3-4-11-29-17-10-5-14(12-18(17)28-2)13-19-21(27)26-22(30-19)24-20(25-26)15-6-8-16(23)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3/b19-13+ |
InChI-Schlüssel |
AKMPRYXQMPHMQM-CPNJWEJPSA-N |
Isomerische SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)

![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)

